molecular formula C12H24N2O2 B597713 (R)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate CAS No. 1357600-61-3

(R)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate

Cat. No.: B597713
CAS No.: 1357600-61-3
M. Wt: 228.336
InChI Key: MNJCZOJFFXXZKR-SECBINFHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate with specific reagents under controlled conditions. For instance, one method involves dissolving the intermediate compound in acetonitrile and adding reagents dropwise over a period of 15 minutes. The reaction mixture is then stirred at room temperature for 20 hours and concentrated under reduced pressure .

Industrial Production Methods

Industrial production of this compound often requires sourcing high-purity materials and following stringent quality control measures. The compound is available in various quantities, ranging from 100 mg to 5 g, and is typically shipped within 8-12 weeks .

Chemical Reactions Analysis

Types of Reactions

®-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a different product compared to reduction or substitution reactions.

Scientific Research Applications

®-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of ®-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves binding to specific receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ®-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate include:

Uniqueness

What sets ®-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate apart is its high purity and specific stereochemistry, which can influence its reactivity and interactions in chemical and biological systems .

Properties

IUPAC Name

tert-butyl (4R)-4-amino-3,3-dimethylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-6-9(13)12(4,5)8-14/h9H,6-8,13H2,1-5H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJCZOJFFXXZKR-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1N)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(CC[C@H]1N)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Ammonium acetate (700 g, 9.09 mol) was added to a stirred solution of 1-t-butyloxy carbonyl-3,3-dimethyl-4-piperidone (352 g, 1.55 mol) in methanol (1.0 L). The suspension was stirred for 3 hr at 20-30° C. The reaction mixture was cooled to 0° C. and sodiumcyanoborohydride (45 g, 0.71 mol) was added portion wise over 30 minutes. Cooling was removed and the suspension was stirred for 12 hr at 20-30° C. The reaction mixture was concentrated to dryness, stirred with water (2.0 L) and extracted with 1.0 L×3 dichloromethane. Combined organic extract was washed with water and dried over sodium sulfate. Evaporation of organic solvent afforded the product.
Quantity
700 g
Type
reactant
Reaction Step One
Quantity
352 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A slurry of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (12.90 g, 56.8 mmol) and ammonium acetate (26.2 g, 341 mmol) in anhydrous methanol (40 mL) was stirred at room temperature under nitrogen for 3 h. After cooling to 0° C., sodium cyanoborohydride (1.783 g, 28.4 mmol) was added. The mixture was stirred at 0° C. for 5 min and at ambient temperature for 22 h. After removal of solvent in vacuo, the residue was treated with water (120 mL), stirred for 20 min, and extracted with dichloromethane (3×60 mL). The combined extracts were dried (MgSO4), concentrated and pumped under vacuum over weekend to give crude tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate (12.54 g). The purity of the product was not determined because of the lack of strong UV chromaphore in LCMS or HPLC, and presence of Boc rotamers in 1H NMR. The material was taken to the next reaction without further purification.
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.783 g
Type
reactant
Reaction Step Two

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